molecular formula C11H15N B8726792 Butylidenebenzylamine CAS No. 56249-61-7

Butylidenebenzylamine

Cat. No.: B8726792
CAS No.: 56249-61-7
M. Wt: 161.24 g/mol
InChI Key: BCJSPSFJNKZILR-UHFFFAOYSA-N
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Description

Butylidenebenzylamine is an organic compound with the molecular formula C11H15N. It belongs to the class of imines, which are characterized by a carbon-nitrogen double bond (C=N).

Preparation Methods

Synthetic Routes and Reaction Conditions: Butylidenebenzylamine can be synthesized through the condensation reaction between benzylamine and butanal. The reaction typically involves mixing benzylamine with butanal in the presence of an acid catalyst to facilitate the formation of the imine bond. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Butylidenebenzylamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Butylidenebenzylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a ligand in coordination chemistry, forming complexes with metals that have potential biological activities.

    Medicine: The compound is investigated for its potential pharmacological properties, including antibacterial and antifungal activities.

    Industry: It is used in the production of fine chemicals, dyes, and fragrances

Mechanism of Action

The mechanism of action of Butylidenebenzylamine involves its interaction with various molecular targets. The imine group can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • N-benzylbutan-2-imine
  • N-benzylbutan-3-imine
  • N-benzylbutan-4-imine

Comparison: Butylidenebenzylamine is unique due to its specific structural configuration, which influences its reactivity and interaction with other molecules. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it suitable for specific applications where other imines might not be as effective .

Properties

CAS No.

56249-61-7

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

N-benzylbutan-1-imine

InChI

InChI=1S/C11H15N/c1-2-3-9-12-10-11-7-5-4-6-8-11/h4-9H,2-3,10H2,1H3

InChI Key

BCJSPSFJNKZILR-UHFFFAOYSA-N

Canonical SMILES

CCCC=NCC1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

This material is a known compound prepared in the standard fashion. To about 100 mL of toluene was added 28 mL of butyraldehyde, 34 mL of benzylamine, and several grams of 3A molecular sieves. The mixture became warm and turbid after standing for a few minutes. After standing for several hours the mixture was colorless and transparent. The imine product was isolated by distillation under vacuum and characterized by NMR spectroscopy.
Quantity
28 mL
Type
reactant
Reaction Step One
Quantity
34 mL
Type
reactant
Reaction Step One
[Compound]
Name
3A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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